molecular formula C12H14FIN2O5 B15217035 5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine

Cat. No.: B15217035
M. Wt: 412.15 g/mol
InChI Key: YLUWLJRPWHGNDK-FDDDBJFASA-N
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Description

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine (CAS 61787-10-8) is a fluorinated nucleoside analog characterized by:

  • Structural features: A 5-fluorouracil base, a 5'-deoxy-5'-iodo substituent, and a 2',3'-O-isopropylidene protective group. The isopropylidene moiety enhances stability by blocking ribose hydroxyl groups, while the iodine atom at the 5' position may influence metabolic activation and pharmacokinetics .
  • Role in research: Primarily used as a biochemical reagent and stable isotope-labeled compound (e.g., 13C,15N2-labeled versions) for metabolic and pharmacokinetic studies .

Properties

Molecular Formula

C12H14FIN2O5

Molecular Weight

412.15 g/mol

IUPAC Name

1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoropyrimidine-2,4-dione

InChI

InChI=1S/C12H14FIN2O5/c1-12(2)20-7-6(3-14)19-10(8(7)21-12)16-4-5(13)9(17)15-11(16)18/h4,6-8,10H,3H2,1-2H3,(H,15,17,18)/t6-,7-,8-,10-/m1/s1

InChI Key

YLUWLJRPWHGNDK-FDDDBJFASA-N

Isomeric SMILES

CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=C(C(=O)NC3=O)F)CI)C

Canonical SMILES

CC1(OC2C(OC(C2O1)N3C=C(C(=O)NC3=O)F)CI)C

Origin of Product

United States

Chemical Reactions Analysis

5’-Deoxy-5’-iodo-2’,3’-O-isopropylidene-5-fluorouridine undergoes various chemical reactions, including:

Scientific Research Applications

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine is a chemical compound with applications primarily as an intermediate in the synthesis of other compounds . Its main use is in the preparation of 5'-Deoxy-5-fluorouridine .

Synthesis of 5'-Deoxy-5-fluorouridine
this compound serves as an intermediate in the synthesis of 5'-deoxy-5-fluorouridine . The synthesis involves converting 2',3'-O-Isopropylidene-5-fluorouridine into its 5'-O-sulfonyl derivative through reaction with a sulfonyl chloride derivative (R-SO₃H, where R can be alkyl or substituted phenyl groups). This derivative then undergoes nucleophilic substitution with an alkali metal or alkaline earth metal iodide to displace the sulfonyl group with iodine. Subsequent hydrolysis removes the isopropylidene protecting group, and the 5'-iodo intermediate is reduced to yield the desired 5'-deoxy-5-fluorouridine. A novel process for the manufacture of 5'-deoxy-5-fluorouridine and its acid addition salts involves using a 5-deoxy-1,2,3-tri-O-acyl-D-ribofuranoside and 2,4-bis-O-(trimethylsilyl)-5-fluorouracil, followed by cleavage of the two acyl groups from the resulting intermediate 1-(5-deoxy-2,3-di-O-acyl-β-D-ribofuranosyl)-5-fluorouracil .

Comparison with Similar Compounds

5'-Deoxy-5-fluorouridine (5'-dFUrd)

Structural differences : Lacks the 5'-iodo and 2',3'-O-isopropylidene groups.
Key findings :

  • Metabolism : Converted to 5-fluorouracil (5-FUra) via uridine phosphorylase (UPase) in tumor cells, leading to formation of active metabolites like 5-fluorouridine triphosphate (FUTP) and FdUMP (thymidylate synthase inhibitor) .
  • Therapeutic index : Superior to 5-FUra and 5-fluoro-2'-deoxyuridine (FdUrd) due to selective activation in tumor cells (e.g., Ehrlich ascites) versus bone marrow, reducing systemic toxicity (LD50 for bone marrow: 580 µM vs. 32–470 µM for tumors) .
  • Anticachectic activity: Reverses tumor-induced weight loss independently of antiproliferative effects in colon 26 adenocarcinoma models .
Parameter 5'-dFUrd 5-FUra FdUrd
UPase affinity (Km) 0.633 mM N/A 0.278 mM
Bone marrow LD50 580 µM <73% WBC reduction Moderate toxicity
Tumor LD50 (47-DN) 32 µM 0.7 µM Lower activity
Therapeutic ratio 1.2–7.5 (solid tumors) ≤1 ≤1

Halogenated 2',3'-O-Isopropylidene Uridine Derivatives

These include 5-chloro, 5-bromo, and 5-iodo variants (e.g., 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-chlorouridine, CAS 94048-47-2):

  • Activation pathways : The 5'-iodo substituent may alter metabolic cleavage compared to 5'-H or 5'-F analogs. For example, 5'-dFUrd requires UPase for activation, while 5'-iodo derivatives might exhibit slower conversion rates due to steric hindrance .
  • Antiviral activity : 2',3'-O-isopropylidene-5-iodouridine derivatives show potent HIV-1 inhibition (EC50: 0.1–1 µM), though anticancer activity remains underexplored .

5-Fluorouracil (5-FUra)

  • Mechanism : Direct incorporation into RNA/DNA or inhibition of thymidylate synthase via FdUMP.
  • Limitations: High systemic toxicity (e.g., leukopenia, monocytopenia) due to non-selective activation in normal tissues .
  • Metabolic contrast : Unlike 5'-dFUrd, 5-FUra is rapidly metabolized to dihydrofluorouracil (FUH2) in plasma, reducing bioavailability .

5-Fluoro-2'-deoxyuridine (FdUrd)

  • Role : Direct precursor of FdUMP, bypassing UPase-dependent activation.
  • Toxicity : Comparable to 5-FUra in bone marrow suppression, limiting therapeutic utility .

Mechanistic and Pharmacokinetic Insights

  • UPase dependency : Compounds like 5'-dFUrd and 5'-DFUR require UPase for activation, which is overexpressed in tumors (e.g., sarcoma-180), enhancing tumor-specific cytotoxicity .
  • Impact of 5'-iodo substitution : The iodine atom in 5'-deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine may prolong half-life due to increased molecular weight and altered enzyme affinity, though direct data are lacking .
  • Plasma kinetics: In humans, 5'-dFUrd exhibits nonlinear kinetics, with 5-FUra plasma levels at 6% of parent drug concentrations and rapid conversion to FUH2 (14.5–30 µM) .

Biological Activity

5'-Deoxy-5'-iodo-2',3'-O-isopropylidene-5-fluorouridine is a nucleoside analog that has garnered attention in biochemical and pharmacological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H14FIN2O5
  • Molecular Weight: 415.132 g/mol
  • IUPAC Name: 1-[(3aR,4R,6S,6aS)-6-(iodomethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro(213C,1,3-15N2)pyrimidine-2,4-dione

The mechanism of action of this compound primarily involves its incorporation into nucleic acids. The presence of fluorine and iodine enhances the compound's binding affinity to nucleic acid targets and inhibits enzymatic processes involved in nucleic acid metabolism. This dual halogenation at the 5' position increases its stability and biological activity compared to other nucleoside analogs.

Antiviral and Anticancer Properties

Research indicates that this compound exhibits significant antiviral and anticancer properties. It has been studied for its ability to inhibit viral replication and tumor cell growth by interfering with DNA and RNA synthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits viral replication in vitro
AnticancerInduces apoptosis in cancer cells
Enzyme InhibitionInterferes with nucleoside metabolism enzymes

Case Studies

  • Antiviral Efficacy : A study demonstrated that this compound showed potent antiviral activity against various viruses by disrupting their nucleic acid synthesis pathways. The compound's effectiveness was evaluated through cell culture assays where it inhibited viral replication significantly compared to control groups .
  • Cancer Cell Growth Inhibition : Another investigation focused on the compound's effects on cancer cell lines. Results indicated that treatment with the compound led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

The compound can be compared with other nucleoside analogs such as 5-Fluorouracil and Idoxuridine, which are known for their anticancer properties.

Table 2: Comparison of Nucleoside Analogs

Compound NameMechanism of ActionTherapeutic Use
5-FluorouracilInhibits thymidylate synthaseCancer treatment
IdoxuridineSubstitutes thymidine in viral DNAAntiviral agent
5'-Deoxy-5'-iodo...Disrupts nucleic acid synthesisAntiviral/anticancer

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